molecular formula C7H19NO B018417 Triethylmethylammonium hydroxide CAS No. 109334-81-8

Triethylmethylammonium hydroxide

Cat. No. B018417
M. Wt: 133.23 g/mol
InChI Key: JAJRRCSBKZOLPA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of triethylmethylammonium-based compounds involves various chemical reactions, often starting from triethylamine or similar precursors. For example, tetramethylammonium hydroxide can be produced free from chloride ion by the electrolysis of its hydrogen carbonate, showcasing a method that could be adapted for triethylmethylammonium hydroxide synthesis (Yagi & Shimizu, 1993).

Molecular Structure Analysis

The molecular structure of triethylmethylammonium-based compounds has been characterized using techniques such as X-ray diffraction. For instance, the structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate has been established, providing insights into the molecular arrangements and hydrogen bonding patterns typical for this class of compounds (Loginov et al., 2012).

Chemical Reactions and Properties

Triethylmethylammonium hydroxide participates in a variety of chemical reactions, acting as a strong base or catalyst. Its reactivity has been explored in the context of derivatization reactions, for instance, with alcohols in artworks for analysis by gas chromatography-mass spectrometry, indicating its versatility in chemical transformations (Sutherland, 2007).

Physical Properties Analysis

The physical properties of triethylmethylammonium hydroxide, such as solubility, phase behavior, and thermal stability, are crucial for its application in different domains. While specific studies on triethylmethylammonium hydroxide are scarce, related compounds like tetramethylammonium hydroxide have been thoroughly investigated, offering insights into the physical characteristics that can be expected from triethylmethylammonium hydroxide (Yang et al., 2004).

Chemical Properties Analysis

The chemical properties of triethylmethylammonium hydroxide, such as its basicity, reactivity with different functional groups, and role in catalyzing chemical reactions, are fundamental to its wide-ranging applications. Research on similar compounds, like the reaction products formed with tetramethylammonium hydroxide and aliphatic and aromatic carboxylic acids, provides valuable information on the chemical behavior of triethylmethylammonium hydroxide (Joll et al., 2003).

Scientific Research Applications

  • Nutritional Science : Triethyl-g-hydroxyethylammonium hydroxide and its analogs have been found to exhibit choline-like action, preventing fat deposition in rats on high-fat, low-choline diets, showing a 70% activity similar to choline (Channon, Platt, & Smith, 1937).

  • Food Chemistry : Tetramethylammonium hydroxide has been used to characterize trace amounts of chlorogenic acids in foods using conventional proton NMR methods (Clifford, Kellard, & Birch, 1989).

  • Material Science : It improves the dispersion of SiC particles in aqueous suspension by increasing their negative zeta potential, optimizing dispersion at pH 10 (Li, Chen, Gu, & Jin, 2004).

  • Polymer Analysis : Tetramethylammonium hydroxide thermochemolysis can produce carboxylic acid methyl esters by reacting with aldehydes, offering a new method for analyzing polymers (Tánczos, Schöflinger, Schmidt, & Balla, 1997).

  • Energy Storage : High concentrations of tetramethylammonium ions in electrolytes can increase the number of ions accumulated in activated carbon electrodes, leading to higher capacitance in electric double-layer capacitors (Nambu, Takahashi, Suzuki, & Sasaki, 2013).

  • Nanomaterials : The carbon-chain length of tetraalkyl ammonium hydroxides influences particle size, shape, and phase transformation in hydrothermal synthesis of nanocrystalline TiO2 powders (Yang, Mei, & Ferreira, 2004).

  • Microfabrication : Replenishing lost water content in TMAH solution during fabrication of deep cavities with mesa structures in SOI wafers maintains etching characteristics comparable to fresh solution (Menon, Ashok, Rao, Pandey, & Pal, 2020).

  • Chemical Production : The microbial electrolysis desalination and chemical-production cell (MEDCC) produces tetramethylammonium hydroxide with high efficiency and low energy consumption, showing potential for chemical production (Liu, Luo, Tang, Chen, Zhang, & Hou, 2014).

  • Environmental Treatment : Aerobic treatment of waste from electronic industries can effectively remove about 99% of tetramethylammonium hydroxide, indicating trends in TMAH, ammonium ions, and biomass concentration (Michelis, Renzo, Saraullo, & Vegliò, 2017).

  • Solar Cells : TMAH-based defect passivation and interface engineering enable efficient fabrication of ETL-free perovskite solar cells with 20.1% efficiency and reduced J-V hysteresis (Huang, Lin, Fu, Liu, Xu, Sun, Wang, Zeng, & Ke, 2019).

Safety And Hazards

Triethylmethylammonium hydroxide is classified as a skin corrosive (Category 1A) and can cause serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

triethyl(methyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJRRCSBKZOLPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562588
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylmethylammonium hydroxide

CAS RN

109334-81-8
Record name Methyltriethylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109334-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Song, H Gies - Studies in Surface Science and Catalysis, 2004 - Elsevier
… Triethylmethylammonium fluoride (TEMAF) was prepared by adding hydrofluoric acid to triethylmethylammonium hydroxide until pH of the solution near to 7. The molar ratios of the …
Number of citations: 21 www.sciencedirect.com
E van Steen, LH Callanan… - Recent advances in the …, 2004 - books.google.com
… Triethylmethylammonium fluoride (TEMAF) was prepared by adding hydrofluoric acid to triethylmethylammonium hydroxide until pH of the solution near to 7. The molar ratios of the …
Number of citations: 0 books.google.com
IG Tishchenko, ON Bubel', VA Konovalov - Chemistry of Heterocyclic …, 1980 - Springer
… give the corresponding cis isomers in high yields in the presence of catalytic amounts of quaternary ammonium bases (trimethylbenzylammonium or triethylmethylammonium hydroxide)…
Number of citations: 3 link.springer.com
N Nanbu, T Ebina, H Uno, S Ishizawa, Y Sasaki - Electrochimica acta, 2006 - Elsevier
… 0.1 mol), or triethylmethylammonium hydroxide solution (ca. 1 mol dm −3 TEMAOH 100 ml (ca. 0.1 mol) was carefully added to the solution with stirring. …
Number of citations: 63 www.sciencedirect.com
V Beniwal, A Kumar - The Journal of Physical Chemistry B, 2017 - ACS Publications
… (24, 31) To carry out the reaction, aqueous solutions of the triethylmethylammonium hydroxide and tetrabutylphosphonium hydroxide solutions were mixed with the required amino …
Number of citations: 4 pubs.acs.org
MS Whittingham, Y Song, S Lutta, PY Zavalij… - Journal of Materials …, 2005 - pubs.rsc.org
… 4 , the reactants are a mixture of 1.60 g VCl 3 (Aldrich), 16.7 ml 2.39 MH 3 PO 4 solution and 20 ml of deionized water, with the pH adjusted to 1.3 by triethylmethylammonium hydroxide (…
Number of citations: 352 pubs.rsc.org
Z Chen, Q Chen, L Chen, R Zhang… - Journal of The …, 2013 - iopscience.iop.org
… synthesis; the reactants were 16.7 mL standardized 2.39MH 3 PO 4 solution, 3.60 g VCl 3 , and 20 mL deionized water, with the pH adjusted by triethylmethylammonium hydroxide (20…
Number of citations: 56 iopscience.iop.org
S Shweta, D Kundu - Journal of Molecular Liquids, 2023 - Elsevier
Presence of persistent organic pollutants (POPs) like polychlorinated-p-dibenzodioxins (PCDDs), polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs) in …
Number of citations: 0 www.sciencedirect.com
Y Song, PY Zavalij… - Journal of The …, 2005 - iopscience.iop.org
… In the aqueous synthesis, the reactants were standardized solution , , and deionized water, with the pH adjusted by triethylmethylammonium hydroxide (20% in water) to 1.2-1.4 and 2.2-…
Number of citations: 113 iopscience.iop.org
C Tsouris, RT Mayes, CJ Janke, S Dai, S Das, WP Liao… - 2015 - osti.gov
The Fuel Resources program of the Fuel Cycle Research and Development program of the Office of Nuclear Energy (NE) is focused on identifying and implementing actions to assure …
Number of citations: 1 www.osti.gov

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